molecular formula C11H9FO3 B8507202 5-fluoro-2,3-dihydro-1-oxo-1H-indene-2-acetic acid

5-fluoro-2,3-dihydro-1-oxo-1H-indene-2-acetic acid

Cat. No. B8507202
M. Wt: 208.18 g/mol
InChI Key: JOVRBBSJBWMYOL-UHFFFAOYSA-N
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Patent
US08946280B2

Procedure details

Ethyl 2-(2-ethoxy-2-oxo-ethyl)-5-fluoro-1-oxo-indane-2-carboxylate (500 mg, 1.6 mmol) was suspended in 1.4 ml mixture of 6 N HCl: acetic acid (1:1) and heated to reflux for 3 h. Reaction was monitored by TLC. Reaction mass was evaporated to dryness, 10 ml water was added and extracted with ethyl acetate (40 ml×3). Organic layer was washed with sat brine, dried over sodium sulphate. Crude product was washed with hexane to obtain a desired product (280 mg, 82%).
Name
Ethyl 2-(2-ethoxy-2-oxo-ethyl)-5-fluoro-1-oxo-indane-2-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
HCl acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
1.4 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[CH2:5][C:6]1(C(OCC)=O)[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:15])[CH:12]=2)[C:7]1=[O:16])C.Cl.C(O)(=O)C>>[F:15][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:16])[CH:6]([CH2:5][C:4]([OH:22])=[O:3])[CH2:14]2 |f:1.2|

Inputs

Step One
Name
Ethyl 2-(2-ethoxy-2-oxo-ethyl)-5-fluoro-1-oxo-indane-2-carboxylate
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(CC1(C(C2=CC=C(C=C2C1)F)=O)C(=O)OCC)=O
Step Two
Name
HCl acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)O
Step Three
Name
mixture
Quantity
1.4 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness, 10 ml water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (40 ml×3)
WASH
Type
WASH
Details
Organic layer was washed with sat brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
WASH
Type
WASH
Details
Crude product was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CC(C(C2=CC1)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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